

DSRM-3716: A Deep Dive into its Mechanism of Action in Axonal Degeneration

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Compound of Interest		
Compound Name:	DSRM-3716	
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This technical whitepaper provides an in-depth analysis of **DSRM-3716**, a potent and reversible inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), and its mechanism of action in preventing axonal degeneration. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of SARM1 NADase Activity

Axonal degeneration is a hallmark of many neurodegenerative diseases and injuries. A key player in this process is the SARM1 protein, which, when activated, functions as an NAD+ hydrolase, leading to a rapid depletion of nicotinamide adenine dinucleotide (NAD+) within the axon. This metabolic crisis triggers a cascade of events culminating in axonal fragmentation and degeneration.

DSRM-3716 exerts its neuroprotective effects by directly and potently inhibiting the NADase activity of SARM1. By blocking this enzymatic function, **DSRM-3716** preserves the axonal NAD+ pool, thereby maintaining metabolic homeostasis and preventing the downstream degenerative processes.

Quantitative Efficacy of DSRM-3716



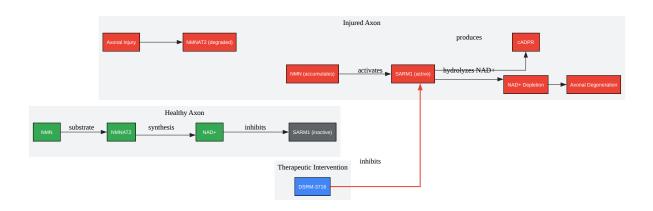
The potency of **DSRM-3716** has been quantified across several key molecular and cellular events in the axonal degeneration pathway. The following table summarizes the available data on its half-maximal inhibitory concentrations (IC50) for various effects.

Parameter	IC50 Value	Cell/System	Reference
SARM1 NAD(+) Hydrolase Inhibition	75 nM	In vitro enzymatic assay	[1][2]
Prevention of Axonal Degeneration	2.1 μΜ	Mouse Dorsal Root Ganglia (DRG) neurons (axotomy- induced)	[3][4]
Inhibition of cADPR Increase	2.8 μΜ	Mouse DRG neurons (axotomy-induced)	[3][4]
Prevention of Neurofilament Light Chain (NfL) Release	~2 μM	Severed axons	[3][4]

Signaling Pathway of SARM1-Mediated Axonal Degeneration

The activation of SARM1 is a critical node in the pathway of axonal self-destruction. Under healthy conditions, the NAD+ synthesizing enzyme, NMNAT2, maintains low levels of nicotinamide mononucleotide (NMN). Following axonal injury, NMNAT2 is rapidly degraded, leading to an accumulation of NMN. NMN acts as an allosteric activator of SARM1, triggering its NADase function. This leads to the production of cyclic ADP-ribose (cADPR) and a sharp decline in NAD+ levels, ultimately causing axonal demise.





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SARM1 signaling pathway in axonal degeneration.

Experimental Protocols SARM1 NADase Activity Assay

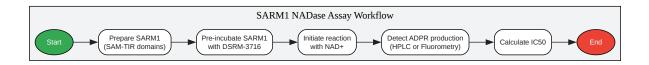
This assay quantifies the enzymatic activity of SARM1 by measuring the hydrolysis of NAD+.

Methodology:

 Enzyme Preparation: A constitutively active SARM1 construct, typically containing the SAM-TIR domains, is used.



- Inhibitor Pre-incubation: The SARM1 enzyme is pre-incubated with DSRM-3716 or a vehicle control for a specified period (e.g., 2 hours) at room temperature.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+ as a substrate.
- Detection: The production of ADP-ribose (ADPR), a product of NAD+ hydrolysis, is monitored. This can be achieved using various methods, including HPLC or a fluorogenic assay utilizing a modified NAD+ substrate (e.g., ε-NAD) that becomes fluorescent upon cleavage.
- Data Analysis: The rate of product formation is measured, and the IC50 value for DSRM-3716 is calculated by fitting the data to a dose-response curve.



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Workflow for the SARM1 NADase activity assay.

Axonal Degeneration Assay (Rotenone-Induced)

This cell-based assay assesses the protective effect of **DSRM-3716** against axonal degeneration induced by mitochondrial dysfunction.

Methodology:

- Cell Culture: Dorsal root ganglia (DRG) neurons are cultured in vitro.
- Induction of Injury: Axonal degeneration is induced by treating the neurons with rotenone, a mitochondrial complex I inhibitor.
- Treatment: DSRM-3716 is added to the culture medium at various concentrations.



- Assessment of Degeneration: Axonal integrity is monitored over time using microscopy. The
 extent of axonal fragmentation and the number of surviving axons are quantified.
- Data Analysis: The protective effect of DSRM-3716 is determined by comparing the extent of axonal degeneration in treated versus untreated cultures.

Measurement of cyclic ADP-ribose (cADPR) Levels

This protocol quantifies the intracellular levels of cADPR, a product of SARM1's NADase activity.

Methodology:

- Cell Culture and Treatment: DRG neurons are cultured and subjected to axotomy or other insults to activate SARM1, in the presence or absence of DSRM-3716.
- Metabolite Extraction: Intracellular metabolites are extracted from the cultured neurons.
- Quantification: The concentration of cADPR in the cell lysates is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The levels of cADPR in DSRM-3716-treated cells are compared to those in untreated controls to determine the extent of inhibition of SARM1 activity.

Conclusion

DSRM-3716 is a potent and specific inhibitor of the SARM1 NADase activity. By preventing the injury-induced depletion of axonal NAD+, **DSRM-3716** effectively protects axons from degeneration in preclinical models. The quantitative data and established experimental protocols outlined in this whitepaper provide a solid foundation for further research and development of **DSRM-3716** as a potential therapeutic agent for a range of neurodegenerative disorders.

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